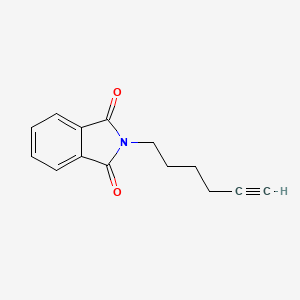

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hex-5-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h1,5-6,8-9H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALVSJIWVWDFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391665 | |

| Record name | N-(5-Hexynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-08-1 | |

| Record name | N-(5-Hexynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione. This compound, a phthalimide derivative containing a terminal alkyne, is a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as 'click' chemistry. This document summarizes its key physical data, provides a likely synthetic protocol, and outlines expected spectral characteristics to aid in its identification and use in research and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a defined melting point range. Its core properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| CAS Number | 6097-08-1 | [1][2] |

| Melting Point | 68-72 °C | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Purity | Typically available at 95-98% | [1][3] |

| Storage | Room temperature | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the Gabriel synthesis, a robust method for preparing primary amines and their N-substituted derivatives.[4][5][6][7][8] This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. In this case, a 6-halo-1-hexyne would be the appropriate reagent.

General Synthesis Protocol (Gabriel Synthesis)

A likely experimental protocol for the synthesis of this compound is as follows:

-

Deprotonation of Phthalimide: Potassium phthalimide is used as the nucleophile. Alternatively, it can be generated in situ by reacting phthalimide with a base like potassium hydroxide or potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

-

N-Alkylation: To the solution of potassium phthalimide, 6-bromo-1-hexyne (or a similar 6-halo-1-hexyne) is added. The reaction mixture is heated to facilitate the SN2 reaction, typically at temperatures ranging from 60 to 100°C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound via Gabriel synthesis.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.

A standard method for determining the melting point is as follows:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, and the sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | ≡C-H | Stretching |

| ~2120 | C≡C | Stretching (weak) |

| 1770-1700 | C=O (imide) | Symmetric and Asymmetric Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

The presence of a sharp band around 3300 cm⁻¹ and a weak band around 2120 cm⁻¹ would be indicative of the terminal alkyne. The strong carbonyl absorptions are characteristic of the phthalimide group.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide a map of the hydrogen atoms in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

-

7.8-7.7 ppm: A multiplet corresponding to the four aromatic protons of the phthalimide group.

-

~3.7 ppm: A triplet corresponding to the two protons of the -CH₂- group attached to the nitrogen atom.

-

~2.2 ppm: A triplet of doublets corresponding to the two protons of the -CH₂- group adjacent to the alkyne.

-

~1.9 ppm: A triplet corresponding to the single proton of the terminal alkyne (≡C-H).

-

~1.7-1.5 ppm: Multiplets corresponding to the remaining four protons of the alkyl chain.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. Predicted chemical shifts are:

-

~168 ppm: Carbonyl carbons of the phthalimide group.

-

~134 ppm and ~123 ppm: Aromatic carbons of the phthalimide group.

-

~84 ppm and ~69 ppm: Alkynyl carbons (C≡C).

-

~37 ppm, ~27 ppm, ~25 ppm, ~18 ppm: Carbons of the hexyl chain.

Applications in Research and Development

The primary utility of this compound lies in its bifunctional nature. The phthalimide group serves as a protected form of a primary amine, which can be deprotected under various conditions (e.g., using hydrazine). The terminal alkyne allows for a wide range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry.[1][2]

This makes the compound a valuable linker in the synthesis of:

-

Bioconjugates: For attaching molecules to proteins, peptides, or nucleic acids.

-

Pharmaceuticals: As an intermediate in the synthesis of more complex drug candidates.

-

Polymers and Materials Science: For the creation of functionalized polymers and materials.

-

Fluorescent Probes: As a scaffold for the development of molecular sensors.

The following diagram illustrates the logical relationship of its functional groups to its applications.

Caption: Relationship between the functional groups of the title compound and its applications.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 98% (CAS.6097-08-1) [smartscience.co.th]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione molecular weight and formula

This guide provides a detailed summary of the chemical and physical properties of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a bifunctional molecule with applications in organic synthesis and medicinal chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂[1][2][3][4] |

| Molecular Weight | 227.26 g/mol [2][3] |

| CAS Number | 6097-08-1[1][2][5] |

| Purity | >95% to 98% (typical)[1][2] |

| Melting Point | 68-72 °C[3] |

Chemical Structure and Reactivity

This compound is comprised of two key functional components: a terminal alkyne on a hexyl chain and a phthalimide group. This dual functionality makes it a versatile building block in organic synthesis.[3] The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3] The phthalimide group serves as a protected form of a primary amine, which can be deprotected to reveal the amine functionality.[3]

Potential Experimental Applications

While specific experimental protocols for this exact molecule are proprietary or not publicly available, its structure lends itself to established synthetic methodologies.

Experimental Workflow: Bioconjugation via Click Chemistry

The terminal alkyne is a key functional group for "click chemistry," a class of reactions known for their high efficiency and specificity. A typical workflow for using this compound in bioconjugation would involve the following conceptual steps:

This protocol outline is a generalized representation. Researchers would need to optimize specific conditions, such as solvent systems, catalyst concentrations, and reaction times, based on the specific azide-containing substrate and the desired final product. The phthalimide group would typically remain intact during this process, serving as a stable protecting group for a primary amine. This amine could then be deprotected in a subsequent step if required for further functionalization.

References

Synthesis of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a valuable building block in organic synthesis. The primary synthesis route, reaction mechanism, experimental protocol, and key quantitative data are detailed herein.

Introduction

This compound, also known as N-(5-Hexynyl)phthalimide, is a bifunctional molecule featuring a terminal alkyne and a phthalimide group. The terminal alkyne allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for bioconjugation and materials science. The phthalimide group serves as a masked primary amine, which can be deprotected under various conditions. These features make it a versatile intermediate in the synthesis of more complex molecules, including peptidomimetics, and other biologically active compounds.

Core Synthesis Route: The Gabriel Synthesis

The most direct and widely employed method for the preparation of this compound is the Gabriel synthesis . This classical reaction involves the N-alkylation of a phthalimide salt, typically potassium phthalimide, with a primary alkyl halide.[1][2] In this specific synthesis, the alkylating agent is a 6-carbon chain containing a terminal alkyne and a leaving group, such as 6-bromo-1-hexyne or 6-chloro-1-hexyne.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phthalimide anion, being a potent nucleophile, attacks the electrophilic carbon of the haloalkyne, displacing the halide and forming the desired N-substituted phthalimide.[2]

Signaling Pathways and Experimental Workflow

The synthesis of this compound via the Gabriel synthesis is a straightforward process. The logical workflow of the synthesis is depicted below.

The chemical transformation is illustrated in the following reaction diagram.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₂ | [3] |

| Molecular Weight | 227.26 g/mol | [3] |

| Melting Point | 68-72 °C | [4] |

| Purity (Typical) | ≥95% | [3] |

| Typical Yield | High (Specific yield is dependent on reaction conditions and scale) | [5] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on established Gabriel synthesis procedures.

Materials and Reagents

-

Potassium phthalimide

-

6-Bromo-1-hexyne (or 6-chloro-1-hexyne)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction, if needed)

-

Hexanes (for recrystallization, if needed)

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 equivalent).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the potassium phthalimide. The concentration is typically in the range of 0.5 to 1.0 M.

-

Addition of Alkylating Agent: To the stirred solution, add 6-bromo-1-hexyne (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and potassium bromide.

-

Drying: Dry the crude product in a vacuum oven.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexanes.

-

Column Chromatography: If necessary, further purification can be achieved by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (alkyne C-H, C≡C, and imide C=O stretches).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DMF is a potential reproductive toxin; handle with care.

-

6-Bromo-1-hexyne is a lachrymator and should be handled in a fume hood.

-

Exercise caution when heating flammable organic solvents.

Conclusion

The Gabriel synthesis provides an efficient and reliable route to this compound. The procedure is robust and generally high-yielding, making this versatile building block readily accessible for applications in drug discovery, chemical biology, and materials science. The detailed protocol provided in this guide serves as a valuable resource for researchers in these fields.

References

Spectroscopic data for 6-phthalimido-1-hexyne (¹H NMR, ¹³C NMR)

An In-depth Technical Guide to the Spectroscopic Data of 6-Phthalimido-1-hexyne

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-phthalimido-1-hexyne, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and a workflow diagram illustrating the process.

Spectroscopic Data Presentation

The quantitative ¹H and ¹³C NMR data for 6-phthalimido-1-hexyne are summarized in the tables below. The data were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for 6-phthalimido-1-hexyne [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.85 – 7.83 | m | 2H, Ph-H | |

| 7.72 – 7.69 | m | 2H, Ph-H | |

| 3.72 | t | 6.9 | 2H, -CH₂-N |

| 2.57 | m | 2H, -CH₂-C≡ | |

| 1.93 | t | 2.7 | 1H, ≡C-H |

| 1.85 – 1.78 | m | 2H, -CH₂- | |

| 1.61 – 1.50 | m | 2H, -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for 6-phthalimido-1-hexyne [1]

| Chemical Shift (δ, ppm) | Assignment |

| 168.6 | C=O |

| 132.3 | Ph-C |

| 131.1 | Ph-C |

| 123.4 | Ph-CH |

| 83.9 | -C≡CH |

| 69.0 | -C≡CH |

| 37.6 | -CH₂-N |

| 27.9 | -CH₂- |

| 25.8 | -CH₂- |

| 18.2 | -CH₂- |

Experimental Protocols

The acquisition of the NMR spectra followed standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation : A sample of 6-phthalimido-1-hexyne was dissolved in deuterated chloroform (CDCl₃).

-

Internal Standard : Tetramethylsilane (TMS) was added to the solution to serve as an internal reference for the chemical shifts (0 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on an NMR spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition and Processing : The spectra were acquired and processed using the spectrometer's software. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 6-phthalimido-1-hexyne.

Caption: Workflow for the synthesis and spectroscopic characterization of 6-phthalimido-1-hexyne.

References

Solubility Profile of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the available physicochemical properties of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a versatile building block in organic synthesis. Due to a lack of specific quantitative solubility data in peer-reviewed literature, this document outlines a general experimental protocol for determining the solubility of this compound in organic solvents. A standardized workflow for such a determination is also presented visually. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic and medicinal chemistry applications.

Introduction

This compound is a chemical intermediate that incorporates a terminal alkyne and a phthalimide group. The alkyne functionality allows for its use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and drug discovery. The phthalimide moiety often serves as a protecting group for primary amines. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in reaction setup, purification, and formulation development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6097-08-1 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [2] |

| Molecular Weight | 227.26 g/mol | [2] |

| Melting Point | 68-72 °C | [2][3] |

| Appearance | Solid (form not specified) | |

| Purity | Typically ≥95% | [3] |

Based on its structure—a largely nonpolar hexynyl chain and a more polar isoindoline-1,3-dione group—it is anticipated that the compound will exhibit good solubility in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility is likely to be lower in highly nonpolar solvents like hexanes and very polar, protic solvents like water.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This method is based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Sample Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of compound solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently available in the scientific literature, this technical guide provides the necessary foundational information for researchers. The presented physicochemical properties offer a basis for initial solvent selection, and the detailed experimental protocol and workflow provide a robust methodology for determining the solubility of this compound in any solvent of interest. Such empirical determination is highly recommended to ensure the successful application of this versatile building block in research and development.

References

An In-depth Technical Guide on the Discovery and First Synthesis of 6-Phthalimido-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and the first published synthetic protocol for 6-phthalimido-1-hexyne, a valuable building block in organic synthesis. The document details the experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

6-Phthalimido-1-hexyne, also known by its systematic name N-(5-hexynyl)phthalimide, is an N-alkyl substituted phthalimide derivative.[1] Its structure incorporates a terminal alkyne and a phthalimide group, making it a versatile reagent for a variety of chemical transformations. The phthalimide group serves as a masked primary amine, a common strategy in organic synthesis known as the Gabriel synthesis. The terminal alkyne functionality allows for reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashra coupling, and various other metal-catalyzed transformations.[1] This dual functionality makes 6-phthalimido-1-hexyne a useful precursor for the synthesis of more complex molecules, including amino-alkynes which are of interest in medicinal chemistry and materials science.[2][3]

First Synthesis of 6-Phthalimido-1-hexyne

The first documented synthesis of 6-phthalimido-1-hexyne was achieved through a nucleophilic substitution reaction, a classic example of the Gabriel synthesis. This method involves the reaction of potassium phthalimide with a suitable alkyl halide. In this specific case, 6-chloro-1-hexyne was used as the alkylating agent.

The reaction proceeds via an SN2 mechanism where the phthalimide anion acts as the nucleophile, displacing the chloride from 6-chloro-1-hexyne to form the N-C bond and yield the desired product.

Experimental Protocol: First Synthesis

The following is a detailed experimental protocol for the first synthesis of 6-phthalimido-1-hexyne.[4]

Materials:

-

Potassium phthalimide

-

6-chloro-1-hexyne

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel 60

Procedure:

-

To a solution of 6-chloro-1-hexyne (5 mL, 41 mmol) in 100 mL of DMF, potassium phthalimide (12.428 g, 67 mmol) was added.[4]

-

The reaction mixture was stirred for 16 hours at 70 °C.[4]

-

After cooling, the solvent was evaporated under reduced pressure.[4]

-

The resulting solid residue was suspended in dichloromethane (CH₂Cl₂) and filtered through a layer of silica gel 60.[4]

-

The solvent was evaporated from the filtrate to yield 6-phthalimido-1-hexyne.[4]

Data Presentation

The quantitative data from the first synthesis of 6-phthalimido-1-hexyne is summarized in the tables below.

Table 1: Reaction Parameters and Yield [4]

| Parameter | Value |

| Starting Material 1 | Potassium Phthalimide |

| Starting Material 2 | 6-chloro-1-hexyne |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 70 °C |

| Reaction Time | 16 hours |

| Yield | 85% |

Table 2: Spectroscopic Data for 6-Phthalimido-1-hexyne [4]

| Spectroscopic Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ = 7.85 – 7.83, 7.72 – 7.69 (m, 4 H, Ph), 3.72 (t, 2 H, J = 6.9 Hz, CH₂N), 2.57 (m, 2 H, CH₂CH₂CCH), 1.93 (t, 1 H, J = 2.7 Hz, CH₂CH₂CCH), 1.85 – 1.78, 1.61 – 1.50 (m, 4 H, CH₂) |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 168.6 (CO), 131.1, 132.3, 123.4 (Ph), 83.9, 69.0 (CH₂CCH), 37.6, 27.9, 25.8, 18.2 (CH₂) |

| FAB MS | measured 228.1, calculated for [C₁₄H₁₃NO + H]⁺ 228.1 |

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂[5] |

| Molecular Weight | 227.26 g/mol [5] |

| CAS Number | 6097-08-1[5] |

| Appearance | White to off-white solid[1] |

| Melting Point | 68-72 °C |

Mandatory Visualization

The following diagram illustrates the workflow for the first synthesis of 6-phthalimido-1-hexyne.

References

Commercial Suppliers and Technical Guide for 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione

For researchers, scientists, and drug development professionals, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione is a valuable bifunctional building block. Its terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. Simultaneously, the isoindoline-1,3-dione moiety, a derivative of phthalimide, is a well-established pharmacophore found in various biologically active compounds, including those used in targeted protein degradation.

This technical guide provides an overview of commercial suppliers, key applications with a detailed experimental protocol, and a visualization of its role in the synthesis of advanced molecules such as Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

A number of chemical suppliers offer this compound, with varying purity levels, quantities, and pricing. Researchers should consult the suppliers directly for the most current information.

| Supplier | Purity | Available Quantities | Additional Information |

| Anichem | >95% | 1g, 5g | In Stock |

| Oakwood Chemical | 95% | 1g | Out of Stock - Inquire |

| MySkinRecipes | 95% | 5g | Lead time: 10-20 days |

| Chem Scene | 98% | Inquire | - |

| Appretech | 98% min | Inquire | - |

| BLDpharm | Inquire | Inquire | Cold-chain transportation may be required |

| Ivy Fine Chemicals | Inquire | 5g, Bulk | In Stock |

Core Applications and Experimental Protocol

The primary utility of this compound lies in its application as a building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and chemical biology. The terminal alkyne allows for its conjugation to azide-containing molecules via CuAAC, while the phthalimide group can serve as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN), a critical component in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2][3]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the CuAAC reaction, which can be adapted for the conjugation of this compound to an azide-functionalized molecule of interest (e.g., a protein, a fluorescent dye, or another small molecule). This protocol is based on established methods for click chemistry.[4]

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

-

Phosphate-buffered saline (PBS) for biological applications

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of copper(II) sulfate in water.

-

Prepare a 200 mM stock solution of the THPTA ligand in water.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule and this compound in a 1:1.2 to 1:2 molar ratio in your chosen solvent system. The final concentration of the limiting reactant should typically be in the range of 1-10 mM.

-

Add the THPTA ligand solution to the reaction mixture to a final concentration of 1-5 mM.

-

Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM.

-

Vortex the mixture gently.

-

-

Initiation of the Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Vortex the reaction mixture immediately and thoroughly.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. In some cases, gentle heating (e.g., 37-40 °C) may accelerate the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography on silica gel, preparative high-performance liquid chromatography (HPLC), or precipitation and washing, depending on the properties of the product.

-

Visualization of a Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of a hypothetical PROTAC molecule where this compound serves as a key building block for introducing the E3 ligase-binding moiety.

Caption: Synthetic workflow for a PROTAC molecule via CuAAC.

This diagram illustrates a common strategy in medicinal chemistry where modular building blocks are combined using highly efficient and orthogonal reactions like click chemistry to rapidly synthesize complex and biologically active molecules. The use of this compound in this context highlights its importance as a readily available and versatile tool for drug discovery professionals.

References

An In-Depth Technical Guide to 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: Synthesis, Handling, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a versatile building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a likely experimental protocol for its synthesis, outlines safety and handling procedures, and explores its primary application as a key component in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as N-(5-Hexynyl)phthalimide, is a bifunctional molecule featuring a phthalimide group and a terminal alkyne.[1] The phthalimide moiety is a well-established binder for the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal alkyne serves as a versatile handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] These structural features make it a valuable precursor in the synthesis of targeted protein degraders.

| Property | Value | Reference |

| CAS Number | 6097-08-1 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| Melting Point | 68-72 °C | [2] |

| Appearance | Off-white to white solid | |

| Purity | ≥95% | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

Phthalic anhydride

-

6-Aminohex-1-yne

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of phthalic anhydride (1.0 equivalent) in glacial acetic acid, add 6-aminohex-1-yne (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice water and stir until a precipitate forms.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

| Hazard Category | Precautionary Measures |

| Eye Irritation | Causes serious eye irritation. Wear protective eyewear. |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. |

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal:

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of waste in accordance with local, state, and federal regulations.

Biological Applications and Role in PROTAC Development

While there is a lack of specific biological activity data for this compound in the public domain, its structural components strongly suggest its utility in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs.

The phthalimide group is a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein of interest to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6]

The this compound molecule serves as a "warhead" for the E3 ligase end of a PROTAC, with the hexynyl chain acting as a linker. The terminal alkyne is a key functional group that allows for the covalent attachment of a ligand for a target protein of interest via a "click" reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a PROTAC.

Figure 1. Conceptual workflow for the synthesis and mechanism of action of a PROTAC utilizing this compound.

The workflow begins with the synthesis of the PROTAC molecule by conjugating this compound with an azide-modified ligand for a specific target protein via a CuAAC reaction. The resulting PROTAC then mediates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Conclusion

This compound is a valuable and commercially available chemical building block with significant potential in drug discovery and development. Its bifunctional nature, combining a well-established E3 ligase ligand with a versatile chemical handle, makes it an ideal starting material for the synthesis of PROTACs. While specific biological data for this compound is not yet prevalent in the literature, its utility is inferred from the extensive research on the phthalimide core in targeted protein degradation. Researchers and scientists working in this area should adhere to strict safety and handling protocols when utilizing this compound in their synthetic endeavors. The continued exploration of such bifunctional molecules is expected to pave the way for novel therapeutic strategies against a wide range of diseases.

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. jetir.org [jetir.org]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, a versatile bifunctional molecule increasingly utilized in chemical biology and drug discovery. This document details its chemical identity, synthesis via the Gabriel amine synthesis, and its principal application as a key building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Detailed experimental protocols for its synthesis and subsequent use in bioconjugation are provided. Furthermore, this guide explores the broader context of phthalimide derivatives in medicinal chemistry, offering insights into the potential applications of molecules derived from this valuable chemical entity.

Introduction

This compound, a phthalimide derivative incorporating a terminal alkyne, has emerged as a significant tool in the field of organic synthesis and bioconjugation. The isoindoline-1,3-dione moiety, commonly known as phthalimide, serves as a robust protecting group for primary amines, which can be readily deprotected under various conditions. The presence of a terminal alkyne group makes it an ideal partner for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This dual functionality allows for the straightforward introduction of a protected primary amine into a wide array of molecules and biomolecules, making it a valuable reagent for the synthesis of novel therapeutics, molecular probes, and functionalized materials.

Chemical Identity and Properties

The compound is most frequently referred to in the scientific literature by its synonymous name, N-(5-Hexynyl)phthalimide .[1][2] Additional synonyms include 6-Phthalimido-1-hexyne and 2-(hex-5-yn-1-yl)isoindole-1,3-dione.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6097-08-1 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO₂ | [2] |

| Molecular Weight | 227.26 g/mol | [2] |

| Melting Point | 68-72 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| InChI Key | WALVSJIWVWDFCU-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a variation of the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[4][5][6][7][8] In this case, 6-bromo-1-hexyne or a similar 6-halo-1-hexyne is used as the alkylating agent.

Experimental Protocol: Gabriel Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Potassium phthalimide

-

6-Bromo-1-hexyne

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the potassium phthalimide.

-

To the stirring solution, add 6-bromo-1-hexyne (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of this compound makes it an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][10][11] This "click" reaction is characterized by its high efficiency, selectivity, and biocompatibility, allowing for the formation of a stable 1,2,3-triazole linkage between the alkyne-containing phthalimide and an azide-functionalized molecule.[]

This reaction is widely employed for:

-

Bioconjugation: Linking the phthalimide derivative to biomolecules such as peptides, proteins, and nucleic acids.[1]

-

Drug Discovery: Synthesizing novel small molecules with potential therapeutic activities. The phthalimide core is found in a number of biologically active compounds.[12][13][14][15]

-

Materials Science: Functionalizing polymers and surfaces.

Experimental Protocol: CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction using this compound and an azide-containing compound.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF)

-

Microcentrifuge tubes or small reaction vials

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system.

-

In a separate tube, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another separate tube, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in water.

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change (typically to a yellow or orange hue) may be observed, indicating the formation of the active copper(I) catalyst.

-

Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up according to the properties of the product. This may involve extraction, precipitation, or direct purification by chromatography.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-(5-Hexynyl)phthalimide | C14H13NO2 | CID 3346053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Gabriel Synthesis [organic-chemistry.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. glenresearch.com [glenresearch.com]

- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 13. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its efficiency, selectivity, and biocompatibility.[1] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1] It proceeds under mild conditions, often at room temperature and in a variety of solvents, and is generally insensitive to pH in the range of 4 to 12.[1] These robust characteristics make it an indispensable tool in drug discovery, bioconjugation, and materials science.

The substrate of interest, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione, incorporates a terminal alkyne tethered to a phthalimide group. The phthalimide moiety is a common protecting group for primary amines, and its presence in a molecule can be leveraged for further synthetic transformations. The CuAAC reaction of this substrate allows for the straightforward introduction of a wide array of functionalities, via the corresponding azide, to the phthalimide core structure. This protocol provides a detailed methodology for performing the CuAAC reaction with this specific alkyne.

Data Presentation: CuAAC Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the CuAAC reaction with various substrates, providing a comparative overview for experimental design.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 1-4 | >90% | [3] |

| Propargyl-PEG10-amine | Azide-functionalized molecule | CuSO₄ (0.1 mM), THPTA (0.5 mM), Sodium Ascorbate (5 mM) | Aqueous Buffer | 2 | >90% | [4] |

| N-Phthalimidoalkyl Azides | Phenylacetylene | CuI, Et₃N | DMF | 0.5 | 93-98% | [5] |

| Various alkynes | N-Phthalimidoalkyl Azides | CuI, Et₃N | DMF (ultrasound) | 0.5 | 67-98% | [5] |

| 1-Ethynyl-4-dodecyloxybenzene | Benzyl Azide | CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq) | t-BuOH/H₂O (1:1) | Not specified | >85% | [6] |

| Aliphatic Alkyne | Benzyl Azide | Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂ (0.5 mol%) | Neat | 3 | Quantitative |

Experimental Protocol

This protocol details a general procedure for the copper-catalyzed azide-alkyne cycloaddition of this compound with a generic azide partner (e.g., benzyl azide).

Materials and Equipment

-

This compound

-

Azide (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous or sensitive systems)

-

Solvent: e.g., a mixture of tert-Butanol and Water (1:1), or Dimethylformamide (DMF)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup (silica gel)

-

Inert gas supply (Nitrogen or Argon) (optional, but recommended)

Reagent Preparation

-

Alkyne Solution: Prepare a stock solution of this compound in the chosen reaction solvent.

-

Azide Solution: Prepare a stock solution of the azide partner in the same solvent.

-

Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O in deionized water.

-

Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium L-ascorbate in deionized water immediately before use, as it is prone to oxidation.

-

(Optional) Ligand Solution: If using a ligand like THPTA, prepare a stock solution in deionized water.

Step-by-Step Reaction Procedure

-

To a reaction vessel, add this compound (1.0 equivalent).

-

Add the azide (1.0 - 1.2 equivalents).

-

Add the chosen solvent (e.g., t-BuOH/H₂O 1:1) to achieve a suitable concentration (typically 0.1 - 1.0 M).

-

Begin stirring the solution.

-

(Optional but recommended) If the substrates are sensitive to oxidation, deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

-

In a separate vial, premix the CuSO₄ solution (1-5 mol%) with the THPTA ligand solution (if used, typically in a 1:5 molar ratio of Cu:ligand). Let this mixture stand for 1-2 minutes.

-

Add the freshly prepared sodium ascorbate solution (5-10 mol%) to the main reaction mixture.

-

Add the CuSO₄ or CuSO₄/ligand premix to the reaction mixture to initiate the cycloaddition.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).

-

For potentially sterically hindered or less reactive substrates, the reaction mixture can be gently heated (e.g., to 40-50 °C) if the reactants are stable at elevated temperatures.

Work-up and Purification

-

Upon completion of the reaction, dilute the mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,2,3-triazole product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the CuAAC protocol.

Caption: Experimental workflow for the CuAAC reaction.

References

Application Notes and Protocols for 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione as a versatile bifunctional building block in organic synthesis. This compound incorporates a terminal alkyne and a phthalimide-protected primary amine, making it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, polymers, and molecular probes.[1]

Overview of the Building Block

This compound possesses two key functional groups that can be manipulated selectively to introduce diverse functionalities into a target molecule.

-

Terminal Alkyne: This functionality serves as a handle for various carbon-carbon bond-forming reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][][4] It also readily participates in other coupling reactions such as the Sonogashira coupling.

-

Phthalimide Group: This moiety acts as a robust protecting group for the primary amine.[1] It is stable to a wide range of reaction conditions and can be selectively removed to unmask the amine for further functionalization. Common deprotection methods include treatment with hydrazine or sodium borohydride.[5][6][7]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 6097-08-1 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Melting Point | 68-72 °C | [1] |

| Appearance | Solid | |

| Storage | Room temperature | [1] |

Key Applications and Experimental Protocols

Synthesis of this compound

General Protocol for Synthesis:

A mixture of phthalic anhydride (1.0 eq.) and 6-aminohex-1-yne (1.0-1.1 eq.) in a suitable solvent such as glacial acetic acid or toluene is heated to reflux.[8][9] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by recrystallization from a suitable solvent like ethanol.

Diagram of Synthetic Pathway

Caption: Synthesis of the target building block.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a prime substrate for CuAAC reactions, allowing for the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][] This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.[2][10]

General Protocol for CuAAC:

To a solution of this compound (1.0 eq.) and an organic azide (1.0-1.2 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water or DMF), a copper(I) source is added. This is typically generated in situ from a copper(II) salt like CuSO₄·5H₂O (0.05-0.1 eq.) and a reducing agent such as sodium ascorbate (0.1-0.2 eq.). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the product is typically isolated by extraction and purified by column chromatography.

Quantitative Data for a Representative CuAAC Reaction:

| Reactant A | Reactant B | Catalyst System | Solvent | Time (h) | Yield (%) |

| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 12 | >90 (estimated) |

Diagram of CuAAC Reaction Workflow

Caption: General workflow for a CuAAC reaction.

Phthalimide Deprotection (Gabriel Amine Synthesis)

The phthalimide group can be readily cleaved to reveal the primary amine, which can then be used in subsequent synthetic steps such as amide bond formation or reductive amination. A common and effective method for this deprotection is treatment with hydrazine monohydrate.[5]

General Protocol for Hydrazine-mediated Deprotection:

This compound (1.0 eq.) is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine monohydrate (1.5-3.0 eq.) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the phthalhydrazide byproduct precipitates and can be removed by filtration. The filtrate containing the desired primary amine is then concentrated, and the product can be purified by distillation or by forming a salt and recrystallizing.

Alternative Mild Deprotection:

For substrates sensitive to harsh conditions, a milder deprotection can be achieved using sodium borohydride in isopropanol, followed by an acidic workup with acetic acid.[6] This method proceeds at room temperature and can be advantageous when dealing with base-sensitive functional groups.[6]

Quantitative Data for a Representative Deprotection Reaction:

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Hydrazine Monohydrate | Ethanol | Reflux | 2-4 | High (typically >85) |

Diagram of Deprotection and Further Functionalization

Caption: Deprotection and subsequent functionalization.

Sonogashira Coupling

The terminal alkyne can also undergo palladium- and copper-catalyzed Sonogashira coupling with aryl or vinyl halides to form internal alkynes.[11][12][13] This reaction is a powerful tool for constructing complex carbon skeletons.

General Protocol for Sonogashira Coupling:

To a solution of this compound (1.2 eq.) and an aryl halide (1.0 eq.) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.1 eq.) are added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by filtration through celite to remove the catalysts, followed by extraction and purification by column chromatography.

Quantitative Data for a Representative Sonogashira Coupling:

| Alkyne | Aryl Halide | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Iodobenzene | Pd(PPh₃)₄ / CuI | Triethylamine | Room Temp. | 12-24 | Good to excellent (estimated) |

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in many biologically active molecules. The isoindoline-1,3-dione core itself is found in several approved drugs, such as thalidomide and its analogs, which are used in the treatment of multiple myeloma.[14] The ability to introduce a triazole ring via click chemistry provides a stable, aromatic linker that can mimic a peptide bond and is often used in the development of enzyme inhibitors and receptor ligands.

The bifunctional nature of this building block makes it particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of two ligands connected by a linker, one that binds to a target protein and another that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. This compound can serve as a precursor to the linker and one of the ligand-binding moieties.

Characterization Data

While a specific, unified source for the complete characterization data of this compound is not available in the provided search results, typical spectroscopic data for N-substituted phthalimides and terminal alkynes can be expected.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm), a triplet for the methylene group adjacent to the nitrogen, multiplets for the other methylene groups in the hexyl chain, and a triplet for the acetylenic proton around 1.9-2.2 ppm.

-

¹³C NMR: Expect signals for the carbonyl carbons of the phthalimide around 168 ppm, aromatic carbons between 123-134 ppm, the carbons of the hexyl chain, and the two sp-hybridized carbons of the alkyne (one around 84 ppm and the other around 69 ppm).

-

IR Spectroscopy: Expect strong carbonyl stretching bands for the imide group around 1715 and 1770 cm⁻¹, a C≡C stretching vibration around 2120 cm⁻¹, and a ≡C-H stretch around 3300 cm⁻¹.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for the sequential or orthogonal introduction of different molecular fragments, making it an ideal tool for the construction of complex molecular architectures. The straightforward protocols for the key reactions involving its alkyne and protected amine functionalities, coupled with the biological relevance of the resulting structures, ensure its continued importance in the fields of medicinal chemistry and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 7. Phthalimides [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for the Deprotection of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione to Yield Hex-5-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione to furnish the corresponding primary amine, hex-5-yn-1-amine. The selection of an appropriate deprotection method is critical to ensure a high yield of the desired amine while preserving the integrity of the terminal alkyne functionality, which is valuable for further modifications such as click chemistry.

Introduction

The phthalimide group is a widely used protecting group for primary amines, notably in the Gabriel synthesis.[1] Its removal is a crucial step in many synthetic pathways. For a substrate such as this compound, the choice of deprotection method must be made carefully to avoid unwanted side reactions involving the alkyne group. This document outlines and compares several common deprotection strategies.

The primary methods for cleaving the N-alkylphthalimide to release the primary amine include:

-

Hydrazinolysis (Ing-Manske Procedure): This is the most common method, utilizing hydrazine hydrate to cleave the phthalimide group under relatively mild and neutral conditions.[1][2]

-

Reductive Cleavage with Sodium Borohydride: A particularly mild, two-stage, one-flask method that is advantageous for substrates sensitive to hydrazinolysis or harsh basic/acidic conditions.[1][3]

-

Basic Hydrolysis: The use of a strong base, such as sodium hydroxide, can effect cleavage, but often requires harsh conditions.[1]

-

Acidic Hydrolysis: Strong acids can also be used for hydrolysis, but this method is often slow and requires high temperatures.[1]

Given the presence of the alkyne, milder methods like the Ing-Manske procedure and reductive cleavage are generally preferred over harsh acidic or basic hydrolysis.

Comparative Data of Deprotection Methods

The following table summarizes quantitative data for various phthalimide cleavage methods, providing a basis for method selection.

| Method | Reagents | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Byproduct | Notes |

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (1.2-1.5 equiv.) | Ethanol | Reflux | 1-4 hours | 70-95 | Phthalhydrazide (precipitate) | A widely used and generally efficient method.[1][2][4] The phthalhydrazide byproduct is often easily removed by filtration.[5] |

| Improved Ing-Manske | Hydrazine hydrate, followed by NaOH | CH₃CN/H₂O | Room Temp. to Reflux | 1-5 hours | >80 | Phthalhydrazide | Addition of base after initial reaction can reduce reaction time.[6][7] |

| Reductive Cleavage | Sodium borohydride (4-5 equiv.), then Acetic Acid | 2-Propanol/Water | Room Temp., then 50-80 | 12-24 hours for reduction, 1-2 hours for cyclization | 85-97 | Phthalide | An exceptionally mild method, suitable for sensitive substrates; avoids hydrazine.[3][8][9] |

| Basic Hydrolysis | NaOH or KOH (excess) | Water or Water/Alcohol | Reflux | Several hours | Variable | Phthalic acid | Harsh conditions may not be suitable for all substrates.[1][9] |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Water | Reflux | Several hours to overnight | Variable | Phthalic acid | Very harsh conditions, often slow and may lead to side products.[1][5] |

| Aminolysis | Aqueous Methylamine (5-10 equiv.) | Ethanol | Room Temp. | Several hours to overnight | ~80 | N,N'-dimethylphthalamide | An alternative to hydrazine, but may require significant excess of the amine.[1] |

Experimental Protocols

Detailed methodologies for the most relevant deprotection strategies for this compound are provided below.

Protocol 1: Hydrazinolysis (Ing-Manske Procedure)

This is a widely used method for phthalimide deprotection under relatively mild and neutral conditions.[2]

-

This compound

-

Ethanol (reagent grade)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 4M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol (10-20 mL per gram of starting material).

-

Add hydrazine hydrate (1.2-1.5 equiv.) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide should form.

-

Acidify the mixture with concentrated HCl. This ensures complete precipitation of the phthalhydrazide.[1]

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous residue, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to liberate the free amine.

-

Extract the primary amine with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude hex-5-yn-1-amine.

-

The crude amine can be further purified by distillation or chromatography as required.

Protocol 2: Reductive Deprotection with Sodium Borohydride

This exceptionally mild, two-stage, one-flask procedure is ideal for substrates with sensitive functional groups and avoids the use of hydrazine.[3][8]

-

This compound

-

2-Propanol

-

Deionized Water

-

Sodium borohydride (NaBH₄)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution or other suitable base

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

-

Separatory funnel

-

Dissolve this compound (1.0 equiv.) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.

-

Carefully add sodium borohydride (4.0-5.0 equiv.) portion-wise to the stirred solution at room temperature.

-

Stir the reaction for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

-

After the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate to release the amine.[1][3]

-

Heat the mixture to 50-60 °C for 1-2 hours.

-

Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.

-

Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.

-

Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution or other suitable base.

-

Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase to yield the crude hex-5-yn-1-amine. Further purification can be performed if necessary.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described deprotection methods.

Caption: Experimental workflows for phthalimide deprotection.

The logical relationship for the transformation is as follows:

Caption: Method selection for phthalimide deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Application of 6-phthalimido-1-hexyne in bioconjugation reactions

Application Notes: 6-Phthalimido-1-hexyne for Bioconjugation

Introduction

6-Phthalimido-1-hexyne is a bifunctional linker of significant interest in bioconjugation and drug development. It incorporates a terminal alkyne group and a phthalimide-protected primary amine. This structure allows for a two-stage functionalization strategy. The terminal alkyne enables covalent modification of biomolecules or surfaces via highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Following conjugation, the phthalimide group can be removed under specific conditions to liberate a primary amine, which can be used for subsequent modifications or to introduce a positive charge.

The 1,2,3-triazole ring formed during the click reaction is chemically stable and serves as a robust linker. This dual functionality makes 6-phthalimido-1-hexyne a versatile tool for synthesizing complex bioconjugates, linking molecules to peptides, proteins, or nucleic acids, and developing advanced materials.

Core Applications:

-

Bioconjugation: Covalently attaching molecules to biological targets such as peptides, proteins, and nucleic acids.

-

Drug Discovery: Synthesizing novel molecular structures and potential therapeutic agents. The triazole linkage is a known pharmacophore.

-

Polymer and Materials Science: Modifying polymers and surfaces to introduce specific functionalities.

-

Sequential Labeling: The protected amine allows for a multi-step conjugation strategy, where the alkyne is reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.

Reaction Mechanisms and Workflows